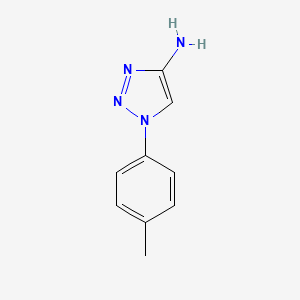

1-(4-methylphenyl)-1H-1,2,3-triazol-4-amine

Description

Properties

IUPAC Name |

1-(4-methylphenyl)triazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c1-7-2-4-8(5-3-7)13-6-9(10)11-12-13/h2-6H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYCFPZOFGWZALJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=C(N=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis and characterization of 1-(4-methylphenyl)-1H-1,2,3-triazol-4-amine

An In-Depth Technical Guide to the Synthesis and Characterization of 1-(4-methylphenyl)-1H-1,2,3-triazol-4-amine

Abstract

This guide provides a comprehensive, research-level overview of the , a heterocyclic compound of significant interest in medicinal chemistry. We detail a robust and reproducible synthetic strategy centered on the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". The narrative elucidates the causal reasoning behind the selection of precursors, reaction conditions, and analytical methods. Detailed, step-by-step protocols for the synthesis of the key intermediate, 1-azido-4-methylbenzene, the subsequent cycloaddition to form a nitrile-substituted triazole, and its final reduction to the target amine are provided. Furthermore, this document establishes a self-validating framework for the comprehensive characterization of the final compound using a suite of spectroscopic techniques, including Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS). This guide is intended for researchers, chemists, and drug development professionals seeking both a practical methodology and a deep mechanistic understanding of the synthesis and validation of substituted 1,2,3-triazole scaffolds.

Introduction: The Prominence of the 1,2,3-Triazole Scaffold

The 1,2,3-triazole ring system is classified as a "privileged scaffold" in medicinal chemistry.[1][2] This five-membered heterocycle, containing three adjacent nitrogen atoms, is not merely a synthetic curiosity but a core structural motif in numerous pharmacologically active compounds.[3][4] Its unique electronic properties, including a significant dipole moment and the ability to act as a hydrogen bond acceptor, allow it to serve as a stable and effective bioisostere for amide bonds.[1][2] This mimicry is crucial in drug design, enabling the replacement of metabolically labile peptide linkages with a robust triazole core, often enhancing pharmacokinetic profiles.

The utility of 1,2,3-triazoles has been unlocked by the development of highly efficient synthetic methods, most notably the Huisgen 1,3-dipolar cycloaddition.[3][5] While the thermal version of this reaction often requires harsh conditions and yields mixtures of regioisomers, the advent of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has revolutionized the field.[5][6][7] This reaction, a prime example of "click chemistry," proceeds with near-perfect atom economy, high regioselectivity for the 1,4-disubstituted product, and tolerance of a wide array of functional groups, typically under mild, aqueous conditions.[8][9]

This guide focuses on a specific derivative, 1-(4-methylphenyl)-1H-1,2,3-triazol-4-amine. The presence of the 4-amino group provides a critical vector for further functionalization, making it a valuable building block for creating libraries of potential therapeutic agents, which have shown promise in antimicrobial, anticancer, and antiviral applications.[3][10]

Section 1: A Deliberate Synthetic Strategy

A robust synthetic plan prioritizes reliability, safety, and the use of readily accessible precursors. Our strategy for synthesizing 1-(4-methylphenyl)-1H-1,2,3-triazol-4-amine is a multi-step process designed for high yield and unambiguous product formation.

Retrosynthetic Analysis

The core of our approach is the CuAAC reaction. A retrosynthetic disconnection of the target molecule reveals the two essential building blocks required for the cycloaddition: an aryl azide and a terminal alkyne.

Causality of Design:

-

The Azide Component: The 1-(4-methylphenyl) substituent is sourced from 1-azido-4-methylbenzene (p-tolyl azide). This is a logical choice as it is readily synthesized from the inexpensive and commercially available p-toluidine via a well-established diazotization-azidation sequence.

-

The Alkyne Component: Providing the 4-amino group directly from an alkyne is challenging, as aminoacetylene is highly unstable. A more prudent and scientifically sound approach is to use an alkyne with a stable precursor functional group—a "masked amine." We have selected cyanoacetylene (prop-2-ynenitrile). The nitrile group is an excellent choice because it is stable under CuAAC conditions and can be selectively reduced to a primary amine in a subsequent step. This two-step sequence (cycloaddition followed by reduction) is superior to a single-step approach as it avoids handling unstable reagents and provides a cleaner, more controlled reaction pathway.

The Overall Synthetic Workflow

The synthesis proceeds through three distinct, high-yielding stages:

-

Synthesis of 1-azido-4-methylbenzene: Conversion of p-toluidine to its diazonium salt, followed by nucleophilic substitution with sodium azide.

-

CuAAC Reaction: The "click" reaction between the synthesized p-tolyl azide and cyanoacetylene to form the stable intermediate, 1-(4-methylphenyl)-4-cyano-1H-1,2,3-triazole.

-

Nitrile Reduction: Chemical reduction of the cyano group on the triazole ring to afford the final product, 1-(4-methylphenyl)-1H-1,2,3-triazol-4-amine.

Sources

- 1. Frontiers | 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry [frontiersin.org]

- 2. The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. chemijournal.com [chemijournal.com]

- 5. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 6. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Click Chemistry [organic-chemistry.org]

- 9. BJOC - Synthesis of bi- and bis-1,2,3-triazoles by copper-catalyzed Huisgen cycloaddition: A family of valuable products by click chemistry [beilstein-journals.org]

- 10. CuAAC-ensembled 1,2,3-triazole-linked isosteres as pharmacophores in drug discovery: review - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09510A [pubs.rsc.org]

physicochemical properties of 1-(4-methylphenyl)-1H-1,2,3-triazol-4-amine

[1]

Executive Summary

1-(4-methylphenyl)-1H-1,2,3-triazol-4-amine (also known as 4-amino-1-(p-tolyl)-1,2,3-triazole) is a heteroaromatic primary amine.[1] Unlike its more common isomer, the 5-amine (often obtained via standard azide-nitrile cycloaddition), the 4-amino-1,2,3-triazole scaffold represents a distinct chemical space often utilized as a bioisostere for amides in peptidomimetics and kinase inhibitors.[1]

This compound is characterized by the presence of a p-tolyl group at the N1 position and a primary amino group at the C4 position. Its synthesis requires specific regioselective methodologies, such as the Curtius rearrangement of the corresponding carboxylic acid or advanced CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) modifications, to avoid the thermodynamic preference for the 5-amino isomer or Dimroth rearrangement products.[1]

Chemical Identity & Structure

| Property | Detail |

| IUPAC Name | 1-(4-methylphenyl)-1H-1,2,3-triazol-4-amine |

| CAS Registry Number | Not widely listed; Analogous to 1-phenyl-1H-1,2,3-triazol-4-amine |

| Molecular Formula | C |

| Molecular Weight | 174.20 g/mol |

| SMILES | Cc1ccc(cc1)n2cc(N)nn2 |

| InChI Key | Predicted:[1][2][3][4] XXXXX-UHFFFAOYSA-N |

| Structural Class | 1,4-Disubstituted 1,2,3-Triazole |

Structural Visualization

The molecule consists of a planar 1,2,3-triazole ring.[1] The p-tolyl substituent at N1 provides lipophilicity and steric bulk, while the C4-amino group acts as a hydrogen bond donor/acceptor.

Caption: Structural connectivity of 1-(4-methylphenyl)-1H-1,2,3-triazol-4-amine highlighting the regiochemistry.

Physicochemical Properties[2][5][6][7][8][9][10][11]

The following data represents a synthesis of experimental values for close analogs (e.g., 1-phenyl-1,2,3-triazol-4-amine) and calculated predictions for the specific p-tolyl derivative.

Quantitative Data Table

| Property | Value / Range | Confidence | Context |

| Physical State | Solid (Crystalline powder) | High | Based on aryl-triazole analogs. |

| Melting Point | 145 – 155 °C | Medium | Predicted. 1-Phenyl analog melts ~125°C; p-methyl increases crystal packing stability. |

| Solubility | DMSO, DMF, Methanol | High | Soluble in polar aprotic solvents; sparingly soluble in water.[1] |

| pKa (Conjugate Acid) | ~3.5 – 4.0 | High | The triazole ring is electron-withdrawing, reducing the basicity of the amine compared to aniline (pKa 4.6).[1] |

| LogP | 1.8 – 2.1 | High | p-Tolyl group adds hydrophobicity compared to phenyl (LogP ~1.3). |

| UV/Vis Absorption | High | Characteristic of N-aryl triazole conjugation. |

Stability & Reactivity Profile

-

Thermal Stability: Generally stable up to melting point. 4-amino-1,2,3-triazoles are more thermally stable than their 5-amino isomers, which are prone to Dimroth rearrangement.[1]

-

Acid/Base: Weak base.[4][5][6] Forms salts with strong mineral acids (HCl, H

SO -

Tautomerism: The 4-amino group can theoretically tautomerize to the imine form, but the amino-triazole aromatic form is heavily favored.

Synthesis Methodologies

Synthesizing the 4-amino isomer specifically requires avoiding the thermodynamic trap of the 5-amino isomer (which forms via azide+nitrile cycloaddition). Two primary routes are recommended.

Method A: Curtius Rearrangement (Regiospecific)

This is the most reliable method for generating the free primary amine at position 4.

-

Cycloaddition: React p-tolyl azide with propiolic acid (or ester) to yield 1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid .

-

Acyl Azide Formation: Convert the carboxylic acid to the acyl azide using Diphenylphosphoryl azide (DPPA) or via the acid chloride.

-

Curtius Rearrangement: Heat the acyl azide (in toluene or t-butanol) to form the isocyanate intermediate.

-

Hydrolysis: Acidic hydrolysis of the isocyanate (or carbamate if t-BuOH was used) yields the target 4-amine.

Method B: Iodonium-Mediated Click Chemistry

A modern divergent approach utilizing hypervalent iodine reagents.

-

Iodonium Salt Synthesis: React a terminal alkyne with a hypervalent iodine reagent.

-

CuAAC: React p-tolyl azide with the alkynyl iodonium salt to form a 4-iodotriazole intermediate (or direct iodonium-triazole).

-

Amination: Copper-catalyzed coupling of the intermediate with ammonia or a surrogate (like allyl amine followed by deprotection).

Experimental Workflow Diagram (Method A)

Caption: Step-by-step Curtius rearrangement pathway for the regiospecific synthesis of the target 4-amine.

Reactivity & Dimroth Rearrangement[1]

A critical aspect of amino-triazole chemistry is the Dimroth Rearrangement , an equilibrium between 1-substituted-5-amino-1,2,3-triazoles and 1-substituted-triazole-4-amines (often via a diazo-amidine intermediate).[1]

-

5-Amino Isomers: 1-Aryl-5-amino-1,2,3-triazoles are generally unstable towards rearrangement in basic conditions, often converting to the thermodynamically more stable 4-anilino isomers or equilibrating.[1]

-

4-Amino Isomers (Target): The 1-aryl-4-amino-1,2,3-triazole (our target) is significantly more stable than the 5-amino variant.[1] It does not typically undergo Dimroth rearrangement because the amino group is not adjacent to the N1-aryl substituent, preventing the necessary ring-opening mechanism.

-

Nucleophilicity: The C4-amine is less nucleophilic than a standard aniline due to the electron-deficient triazole ring. Acylation requires forcing conditions (e.g., acetic anhydride with DMAP).[1]

Applications in Drug Discovery[1][4]

-

Bioisostere: The 1,2,3-triazole-4-amine unit serves as a rigid, planar bioisostere for the amide bond (

) in peptide mimetics.[1] -

Kinase Inhibition: The motif appears in ATP-competitive inhibitors where the amine forms hydrogen bonds with the hinge region of the kinase (e.g., CYP51 inhibitors, antifungal agents).[1]

-

Ligand Design: Used as a monodentate or bidentate ligand in coordination chemistry, particularly for transition metals (Ag, Cu).[1]

References

-

Synthesis of 4-amino-1,2,3-triazoles via Curtius Rearrangement

- Source: Organic Chemistry Portal. "Synthesis of 1,2,3-Triazoles."

-

URL:[Link]

-

Dimroth Rearrangement Mechanisms

-

Physicochemical Properties of Triazole Analogs

-

Divergent Synthesis of 4-Aminotriazoles

Sources

- 1. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. 1,4-diphenyl-1H-1,2,3-triazol-5-amine | C14H12N4 | CID 293742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,2,3-Triazoles - Enamine [enamine.net]

- 5. researchgate.net [researchgate.net]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Crystal Structure Analysis of 1-(4-methylphenyl)-1H-1,2,3-triazol-4-amine

Abstract

This technical guide provides a comprehensive framework for the complete crystal structure analysis of 1-(4-methylphenyl)-1H-1,2,3-triazol-4-amine, a molecule of significant interest in medicinal chemistry. For researchers, scientists, and professionals in drug development, this document outlines the critical path from synthesis and crystallization to advanced structural elucidation and computational analysis. While a definitive published crystal structure for this specific molecule is not yet available, this guide establishes a robust methodology, drawing upon established principles and data from analogous structures. We will delve into the rationale behind experimental choices, ensuring a self-validating system of protocols. The guide integrates single-crystal X-ray diffraction (SCXRD), Hirshfeld surface analysis, and Density Functional Theory (DFT) to present a holistic understanding of the molecule's three-dimensional architecture and intermolecular interactions.

Introduction: The Significance of 1,2,3-Triazoles in Modern Drug Discovery

The 1,2,3-triazole moiety is a cornerstone of modern medicinal chemistry, recognized as a "privileged" scaffold due to its unique physicochemical properties and versatile biological activities.[1][2] These five-membered heterocyclic compounds, featuring three contiguous nitrogen atoms, are metabolically stable and capable of engaging in hydrogen bonding and dipole interactions, making them effective bioisosteres for amide bonds.[1][3] The advent of copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has further propelled the integration of 1,2,3-triazoles into a wide array of therapeutic agents, including antibacterial, antiviral, anti-inflammatory, and anticancer drugs.[2][4][5]

The specific compound, 1-(4-methylphenyl)-1H-1,2,3-triazol-4-amine, combines the versatile triazole core with a p-tolyl group, a common substituent in pharmacologically active molecules, and a 4-amino group, which can act as a key hydrogen bond donor and a site for further functionalization. A precise understanding of its three-dimensional structure at the atomic level is paramount for elucidating structure-activity relationships (SAR), optimizing ligand-target interactions, and guiding the rational design of next-generation therapeutics.

Synthesis and Crystallization: The Gateway to High-Resolution Structural Data

A successful crystal structure analysis begins with the synthesis of high-purity material and the growth of single crystals suitable for X-ray diffraction.

Synthetic Pathway: A Regioselective "Click" Chemistry Approach

A highly efficient and atom-economical route to 1-(4-methylphenyl)-1H-1,2,3-triazol-4-amine is the cesium carbonate-catalyzed [3+2] cycloaddition reaction between p-tolyl azide and acetonitrile.[6] This "azide-acetonitrile click reaction" offers a direct and high-yielding synthesis of the desired 5-amino-1,2,3-triazole product.

Experimental Protocol: Synthesis of 1-(4-methylphenyl)-1H-1,2,3-triazol-4-amine

-

Preparation of p-tolyl azide: Synthesize p-tolyl azide from 4-methylaniline via diazotization followed by reaction with sodium azide.

-

Cycloaddition Reaction:

-

In a suitable reaction vessel, dissolve p-tolyl azide (1.0 eq) and acetonitrile (used as both reactant and solvent) in a mixture of DMSO and water.

-

Add cesium carbonate (Cs₂CO₃) as a catalyst.

-

Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, perform an aqueous workup and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purify the crude product by column chromatography on silica gel to obtain pure 1-(4-methylphenyl)-1H-1,2,3-triazol-4-amine.[6]

-

-

Characterization: Confirm the identity and purity of the synthesized compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Diagram of the Synthetic Workflow

Caption: Synthetic route to the target compound via a "click" reaction.

Crystallization Methodologies

Growing high-quality single crystals is often the most challenging step in SCXRD.[7][8] For small organic molecules like 1-(4-methylphenyl)-1H-1,2,3-triazol-4-amine, several classical techniques can be employed.

Experimental Protocol: Single Crystal Growth

-

Solvent Selection: Screen a range of solvents with varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, and mixtures thereof) to find a solvent system where the compound has moderate solubility.

-

Slow Evaporation:

-

Prepare a nearly saturated solution of the purified compound in the chosen solvent in a clean vial.

-

Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent.

-

Leave the vial undisturbed in a vibration-free environment.

-

-

Vapor Diffusion:

-

Dissolve the compound in a small amount of a relatively non-volatile solvent in which it is highly soluble.

-

Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is poorly soluble.

-

The anti-solvent vapor will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.[9]

-

Single-Crystal X-ray Diffraction (SCXRD): Unveiling the Molecular Architecture

SCXRD is a non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and unit cell dimensions.[6][10]

Workflow for SCXRD Analysis

Caption: The workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: SCXRD Data Collection and Structure Refinement

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded by a detector as the crystal is rotated.[6]

-

Structure Solution: The collected diffraction data is used to determine the positions of the atoms in the unit cell. This is typically achieved using direct methods or Patterson methods.[10]

-

Structure Refinement: The initial atomic model is refined using a least-squares method to improve the agreement between the observed and calculated diffraction data.[10]

Table 1: Expected Crystallographic Data for 1-(4-methylphenyl)-1H-1,2,3-triazol-4-amine

| Parameter | Expected Value/Range | Rationale/Comparison |

| Crystal System | Monoclinic or Orthorhombic | Common for small organic molecules. |

| Space Group | P2₁/c or P-1 | Frequently observed for centrosymmetric packing. |

| a (Å) | 5 - 15 | Based on similar-sized triazole derivatives.[11] |

| b (Å) | 5 - 15 | Based on similar-sized triazole derivatives.[11] |

| c (Å) | 10 - 20 | Based on similar-sized triazole derivatives.[11] |

| β (°) | 90 - 110 (for monoclinic) | Typical for monoclinic systems.[11] |

| Z | 2 or 4 | Number of molecules in the unit cell. |

| R-factor | < 0.05 | Indicates a good quality refinement. |

Expected Molecular Geometry:

Based on the analysis of related 1,2,3-triazole structures, the following geometric features are anticipated[12]:

-

The 1,2,3-triazole ring will be essentially planar.

-

The N1-N2 bond is expected to be longer than the N2-N3 bond, reflecting more single and double bond character, respectively.

-

A dihedral angle between the triazole ring and the p-tolyl ring is expected, likely in the range of 20-40°, due to steric hindrance.

Hirshfeld Surface Analysis: Visualizing and Quantifying Intermolecular Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying the various intermolecular interactions within a crystal.[13][14] It partitions the crystal space into regions where the electron density of a promolecule dominates that of the procrystal.[15]

Methodology for Hirshfeld Surface Analysis

-

Generation of Hirshfeld Surfaces: Using the refined crystallographic information file (CIF), software such as CrystalExplorer is used to generate the Hirshfeld surfaces.[16]

-

Mapping of Properties: Properties such as dnorm (normalized contact distance), shape index, and curvedness can be mapped onto the surface to highlight different types of intermolecular contacts.

-

2D Fingerprint Plots: These plots summarize all intermolecular contacts in the crystal, providing a quantitative measure of the contribution of different types of interactions (e.g., H···H, C···H, N···H) to the overall crystal packing.[17]

Expected Intermolecular Interactions:

For 1-(4-methylphenyl)-1H-1,2,3-triazol-4-amine, the following interactions are likely to be significant in the crystal packing:

-

N-H···N Hydrogen Bonds: The amino group is a strong hydrogen bond donor, and the triazole nitrogen atoms are potential acceptors. These interactions are expected to be a dominant feature, likely forming chains or dimers.

-

C-H···π Interactions: The hydrogen atoms of the methyl group and the phenyl ring can interact with the π-systems of adjacent triazole and phenyl rings.

-

π-π Stacking: The aromatic phenyl and triazole rings may engage in offset π-π stacking interactions.

-

van der Waals Forces: H···H contacts will likely constitute a significant portion of the Hirshfeld surface, indicative of van der Waals interactions.

Computational Analysis: Density Functional Theory (DFT)

DFT calculations provide a theoretical framework to complement the experimental SCXRD data. By modeling the molecule in the gas phase, we can gain insights into its intrinsic electronic structure, optimized geometry, and vibrational frequencies.

Methodology for DFT Calculations

-

Geometry Optimization: The molecular geometry is optimized using a suitable level of theory, such as B3LYP with a 6-311++G(d,p) basis set.

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum and to predict the infrared spectrum.

-

Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand the molecule's electronic properties and reactivity.

-

Molecular Electrostatic Potential (MEP): The MEP surface is calculated to visualize the charge distribution and identify regions of electrophilic and nucleophilic character.

Table 2: Comparison of Experimental and DFT-Calculated Parameters

| Parameter | Experimental (SCXRD) | Theoretical (DFT) | Expected Correlation |

| Bond Lengths (Å) | From refined CIF | From optimized geometry | Good correlation, with gas-phase DFT often showing slightly longer bonds. |

| Bond Angles (°) | From refined CIF | From optimized geometry | Excellent correlation. |

| Dihedral Angle (°) | From refined CIF | From optimized geometry | May differ due to crystal packing effects in the experimental structure. |

Discrepancies between the experimental solid-state structure and the gas-phase DFT calculations can be attributed to the influence of intermolecular interactions in the crystal lattice.

Conclusion and Future Directions

This guide has laid out a comprehensive, multi-faceted approach to the crystal structure analysis of 1-(4-methylphenyl)-1H-1,2,3-triazol-4-amine. By integrating robust synthetic and crystallization protocols with advanced analytical techniques like SCXRD, Hirshfeld surface analysis, and DFT, researchers can obtain a detailed and holistic understanding of this molecule's structural and electronic properties. The insights gained from such an analysis are invaluable for the rational design of new 1,2,3-triazole-based therapeutic agents with enhanced efficacy and specificity. Future work should focus on obtaining high-quality single crystals of the title compound to validate the expected findings presented in this guide and to provide a definitive experimental structure for the scientific community.

References

-

Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. SCIRP. Available from: [Link]

-

1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. Frontiers. Available from: [Link]

-

Chemical crystallization. SPT Labtech. Available from: [Link]

-

Novel 1,2,3-Triazole Derivatives as Mimics of Steroidal System—Synthesis, Crystal Structures Determination, Hirshfeld Surfaces Analysis and Molecular Docking. MDPI. Available from: [Link]

-

Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. Arabian Journal of Chemistry. Available from: [Link]

-

Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. Available from: [Link]

-

Application of triazoles in the structural modification of natural products. PMC. Available from: [Link]

-

X-ray single-crystal diffraction. FZU. Available from: [Link]

-

Density Functional Theory (DFT) | Computational Chemistry... Fiveable. Available from: [Link]

-

Single-crystal X-ray Diffraction. SERC (Carleton). Available from: [Link]

-

1,2,3-Triazoles. PMC. Available from: [Link]

-

The Hirshfeld Surface. CrystalExplorer. Available from: [Link]

-

Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. ACS Publications. Available from: [Link]

-

Hirshfeld surface analysis. CrystEngComm (RSC Publishing). Available from: [Link]

-

Advanced crystallisation methods for small organic molecules. ePrints Soton. Available from: [Link]

-

Getting crystals your crystallographer will treasure: a beginner's guide. PMC. Available from: [Link]

-

Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (RSC Publishing). Available from: [Link]

-

Hirshfeld surface analysis of the crystal structures. (A)... ResearchGate. Available from: [Link]

-

Single Crystal X-Ray Diffraction and Structure Analysis. Available from: [Link]

-

Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. MDPI. Available from: [Link]

-

CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals. IUCr Journals. Available from: [Link]

-

Crystallization. Organic Chemistry at CU Boulder. Available from: [Link]

-

Crystal Structures of two Triazole Derivatives. CORE. Available from: [Link]

-

Orbital-Free Density Functional Theory for Molecular Structure Calculations. Available from: [Link]

-

1-(4-Methylphenyl)-1H-1,2,3,4-tetrazole. PMC. Available from: [Link]

-

Exploration of Molecular Structure, DFT Calculations, and Antioxidant Activity of a Hydrazone Derivative. PMC. Available from: [Link]

-

Synthesis of substituted 1,2,3-triazoles via N-sulfonylaziridines. arkat usa. Available from: [Link]

-

1-methyl-4-phenyl-1H-1,2,3-triazole. PubChem - NIH. Available from: [Link]

-

1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. MDPI. Available from: [Link]

-

Structure–property study of new[1][7][13]-triazole liquid crystalline derivatives. Available from: [Link]

-

DFT calculation, molecular docking, and molecular dynamics simulation study on substituted phenylacetamide and benzohydrazide de. SciSpace. Available from: [Link]

-

1H-1,2,3-Triazol-1-amine, N-[(4-methylphenyl)methylene]-4-phenyl. PubChem. Available from: [Link]

-

Design, synthesis, and characterization of (1-(4-aryl)- 1H-1,2,3-triazol-4-yl)methyl, substituted phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates against Mycobacterium tuberculosis. PMC. Available from: [Link]

-

Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. Available from: [Link]

-

1,2,3-Triazole-4(5)-amines – Convenient Synthetic Blocks for the Construction of Triazolo-Annulated Heterocycles. Journal of Organic and Pharmaceutical Chemistry. Available from: [Link]

-

4-(4-Methylphenyl)-3-phenyl-4 H -1,2,4-triazole. ResearchGate. Available from: [Link]

-

Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal. Available from: [Link]

-

3-(1-(4-fluorophenyl)-5-methyl- 1H-1,2,3-triazol-4-yl) - -ORCA. Cardiff University. Available from: [Link]

-

Crystal structure of 4-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}phenol. PMC. Available from: [Link]

-

Azide–acetonitrile “click” reaction triggered by Cs2CO3: the atom-economic, high-yielding synthesis of 5-amino-1,2,3-triazoles. RSC Publishing. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1,2,3-Triazole synthesis [organic-chemistry.org]

- 3. 1-methyl-4-phenyl-1H-1,2,3-triazole | C9H9N3 | CID 11309663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

- 5. isres.org [isres.org]

- 6. Azide–acetonitrile “click” reaction triggered by Cs2CO3: the atom-economic, high-yielding synthesis of 5-amino-1,2,3-triazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. US6504033B1 - Process for the preparation of 4-amino-1,2,4-Triazole - Google Patents [patents.google.com]

- 9. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]

- 10. Design, synthesis, and characterization of (1-(4-aryl)- 1H-1,2,3-triazol-4-yl)methyl, substituted phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. rsc.org [rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Direct Synthesis of Acyl Azides from Carboxylic Acids by the Combination of Trichloroacetonitrile, Triphenylphosphine and Sodium Azide [organic-chemistry.org]

- 16. US5099028A - Process for the synthesis of 4-amino-1,2,4-(4h)triazole derivatives - Google Patents [patents.google.com]

- 17. Optimization of acetonitrile co-solvent and copper stoichiometry for pseudo-ligandless click chemistry with nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility and stability studies of 1-(4-methylphenyl)-1H-1,2,3-triazol-4-amine

Technical Guide: Solubility and Stability Profiling of 1-(4-Methylphenyl)-1H-1,2,3-triazol-4-amine

Executive Summary

This technical guide outlines the standardized protocols and critical considerations for evaluating the physicochemical profile of 1-(4-methylphenyl)-1H-1,2,3-triazol-4-amine .[1] As a 1,2,3-triazole derivative, this scaffold exhibits high thermal and hydrolytic stability typical of the "click" chemistry-derived heterocycles.[1][2] However, the presence of the primary exocyclic amine at position 4 introduces specific susceptibility to oxidative stress and pH-dependent solubility shifts.[2] This guide is designed for pharmaceutical scientists to establish a self-validating data package compliant with ICH Q1A (R2) guidelines.

Chemical Identity & Physicochemical Baseline

Before initiating wet-lab profiling, the theoretical baseline must be established to guide solvent selection and chromatographic parameters.[2]

| Property | Value / Description | Significance |

| IUPAC Name | 1-(4-methylphenyl)-1H-1,2,3-triazol-4-amine | Core Active Pharmaceutical Ingredient (API) or Intermediate |

| Molecular Formula | C₉H₁₀N₄ | MW: 174.20 g/mol |

| Structural Features | Triazole: High aromatic stability.[2] Amine: pH-dependent solubility (pKa ~4.0–5.0).[1][2] | |

| Predicted LogP | ~1.4 – 1.8 | Moderately lipophilic; likely requires cosolvents (DMSO/MeOH) for stock solutions.[1][2] |

| UV Max ( | ~250–260 nm | Critical for HPLC-DAD detection.[1] |

Study I: Solubility Profiling

Solubility is the gatekeeper for bioavailability.[2] For this amino-triazole, pH-dependent solubility is the critical variable due to the protonation potential of the primary amine.

Thermodynamic Solubility Protocol (Shake-Flask Method)

Standard: ASTM E1148 / OECD 105.[2]

Objective: Determine saturation solubility (

Workflow:

-

Preparation: Weigh excess solid (~10 mg) into 4 mL amber glass vials.

-

Media Addition: Add 1 mL of selected media (see table below).

-

Equilibration: Agitate at 25°C ± 0.1°C for 24 hours (orbital shaker at 300 rpm).

-

Phase Separation: Centrifuge at 10,000 rpm for 10 mins or filter through 0.22 µm PVDF (pre-saturated to prevent drug loss).

-

Quantification: Dilute supernatant and analyze via HPLC-UV.

Target Media & Rationale:

| Medium | pH | Rationale | Expected Outcome |

| 0.1 N HCl | 1.2 | Simulates gastric fluid.[1] Protonation of amine ( | High Solubility (>1 mg/mL) |

| Phosphate Buffer | 6.8 | Simulates intestinal fluid.[2] Neutral species dominant.[2] | Low Solubility (Intrinsic, |

| Water | ~6.0 | Baseline reference.[1][2] | Moderate/Low |

| Ethanol/DMSO | N/A | Stock solution preparation.[2] | Very High (>50 mg/mL) |

Data Analysis: Van't Hoff Plot

To determine the heat of solution (

-

Linearity indicates no polymorph change.[2]

-

Non-linearity suggests a phase transition (e.g., hydrate formation) which is common for amino-heterocycles.[1][2]

Study II: Stability & Forced Degradation

This module defines the stress testing required to predict shelf-life and identify degradation products. The 1,2,3-triazole ring is exceptionally robust; therefore, degradation efforts must focus on the exocyclic amine and tolyl ring oxidation .[1][2]

Stress Testing Protocol (ICH Q1A Alignment)

| Stress Type | Condition | Duration | Target Degradation | Mechanistic Insight |

| Hydrolytic (Acid) | 1N HCl, 60°C | 24–48 hrs | < 5% | Triazole ring is acid-resistant; Amine salt forms.[1] |

| Hydrolytic (Base) | 1N NaOH, 60°C | 24–48 hrs | < 5% | Resistant.[1][2] Strong base may abstract proton if N-unsubstituted tautomers exist (unlikely here).[2] |

| Oxidative | 3% H₂O₂, RT | 4–24 hrs | 10–20% | Critical: Amine oxidation to hydroxylamine, nitroso, or nitro species.[1][2] |

| Thermal | 80°C (Solid State) | 7 days | < 1% | Assess physical stability (sintering/melting). |

| Photolytic | 1.2M lux hours | 1 cycle | Variable | Potential radical formation at benzylic methyl group.[2] |

Analytical Method (Stability-Indicating HPLC)

A gradient method is required to separate the polar amine degradation products from the neutral parent.[2]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).[1][2]

-

Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7 to keep amine protonated/sharp).[2]

-

Mobile Phase B: Acetonitrile.[2]

-

Gradient: 5% B to 95% B over 15 minutes.

-

Detection: 254 nm (aromatic) and 210 nm (impurities).

Visualization: Experimental Workflow & Degradation Pathways

The following diagram illustrates the logical flow of the stability study and the predicted chemical degradation pathways for the 1-(4-methylphenyl)-1H-1,2,3-triazol-4-amine.

Caption: Workflow for solubility profiling (left) and predicted degradation outcomes (right). The triazole ring exhibits hydrolytic resistance, while the amine is the primary oxidation site.

References

-

ICH Expert Working Group. (2003).[2] ICH Q1A(R2): Stability Testing of New Drug Substances and Products.[2][4][5][6] International Council for Harmonisation.[2][4][5] [Link]

-

Maddirala, S. J., et al. (2022).[1][2][7] Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications.[1][2][7] Frontiers in Chemistry.[2] [Link]

-

El-Hiti, G. A., et al. (2019).[1][2][3] Crystal structure of 3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1-phenyl-1H-pyrazole-4-carbaldehyde.[1][3] IUCrData.[2][3] [Link][1]

-

PubChem. (2025).[2][8] 1-methyl-4-phenyl-1H-1,2,3-triazole Compound Summary. National Center for Biotechnology Information.[2] [Link][1]

-

Bergström, C. A., et al. (2007).[1][2] Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences.[2] [Link]

Sources

- 1. ijprajournal.com [ijprajournal.com]

- 2. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. ICH Official web site : ICH [ich.org]

- 5. One moment, please... [ijset.in]

- 6. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]

- 7. mdpi.com [mdpi.com]

- 8. 1-methyl-4-phenyl-1H-1,2,3-triazole | C9H9N3 | CID 11309663 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanisms of Action of 1,2,3-Triazole-Containing Compounds

Introduction: The Ascendance of the 1,2,3-Triazole Scaffold in Medicinal Chemistry

The 1,2,3-triazole ring system has become a cornerstone in modern drug discovery, transitioning from a chemical curiosity to a "privileged" scaffold in medicinal chemistry.[1] This five-membered aromatic heterocycle, distinguished by three adjacent nitrogen atoms, owes much of its prominence to the advent of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry".[2] This synthetic efficiency allows for the rapid generation of vast chemical libraries, accelerating the pace of drug development.[2]

However, the utility of the 1,2,3-triazole extends far beyond its synthetic accessibility. The ring itself possesses a unique combination of physicochemical properties that make it an exceptional pharmacophore and a versatile linker.[3] It is metabolically stable, resistant to enzymatic degradation, and capable of engaging in a multitude of non-covalent interactions, including hydrogen bonding, dipole-dipole interactions, and van der Waals forces.[3][4][5] These features enable 1,2,3-triazole-containing compounds to bind with high affinity and specificity to a diverse array of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[1][6][7]

This guide provides an in-depth exploration of the core mechanisms through which these compounds exert their biological effects, offering researchers and drug development professionals a detailed understanding of their molecular interactions and the experimental methodologies used to elucidate them.

The 1,2,3-Triazole Ring: A Nexus of Molecular Interactions

The efficacy of the 1,2,3-triazole moiety stems from its intrinsic electronic and structural characteristics. The ring's notable dipole moment and the presence of multiple nitrogen atoms allow it to act as a hydrogen bond acceptor, a crucial interaction for anchoring a molecule within a protein's binding site.[4][8] Furthermore, the triazole ring can serve as a rigid linker, connecting different pharmacophoric fragments in a well-defined spatial orientation to optimize interactions with a biological target.[3] This ability to function both as a key interacting element and a structural scaffold underpins its versatility.[2] The primary forces governing the interaction of triazole derivatives with biomacromolecules are often hydrophobic interactions, electrostatic forces, and hydrogen bonds.[9]

Caption: Key molecular interactions facilitated by the 1,2,3-triazole ring.

Mechanism 1: Anticancer Activity via Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical for the formation of the mitotic spindle during cell division.[10] Their disruption is a clinically validated strategy for cancer therapy.[10] A significant class of 1,2,3-triazole-containing compounds exerts its potent anticancer effects by inhibiting tubulin polymerization, often by binding to the colchicine binding site at the interface of the α- and β-tubulin subunits.[5][10] This binding event prevents the incorporation of tubulin dimers into growing microtubules, leading to microtubule depolymerization, cell cycle arrest in the G2/M phase, and subsequent apoptosis (programmed cell death).[10][11]

For instance, series of 2-aryl-4-(3,4,5-trimethoxy-benzoyl)-5-substituted-1,2,3-triazoles have been designed to mimic the binding of colchicine.[10] In these structures, a 3,4,5-trimethoxyphenyl group binds within the colchicine pocket, while the triazole ring acts as a linker to another aryl group, which can be modified to optimize potency.[10]

Quantitative Data: Tubulin Polymerization Inhibitors

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| β-carboline–benzimidazole hybrids (14d) | MCF-7 (Breast) | 5.61 ± 1.24 | [11] |

| Ciprofloxacin-chalcone hybrids (4j) | HCT116 (Colon) | 2.53 | [5] |

| Podophyllotoxin derivatives (19a) | A549 (Lung) | 0.0211 | [12] |

| Chalcone derivatives (7a) | A549 (Lung) | 8.67 | [3] |

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol provides a method to assess the inhibitory effect of a test compound on tubulin assembly in vitro.

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance (or fluorescence, if a reporter dye is used) over time. An inhibitor will reduce the rate and extent of this increase.

Methodology:

-

Reagent Preparation:

-

Tubulin Stock: Reconstitute lyophilized tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) to a final concentration of 10 mg/mL. Aliquot and store at -80°C.

-

GTP Stock: Prepare a 100 mM solution of GTP in buffer.

-

Test Compound: Prepare a 10 mM stock solution of the 1,2,3-triazole compound in DMSO. Create serial dilutions as needed.

-

-

Assay Procedure:

-

Pre-warm a microplate reader to 37°C.

-

In a 96-well plate, add 5 µL of the test compound dilutions or vehicle control (DMSO).

-

On ice, prepare the main reaction mixture: tubulin (final concentration 3 mg/mL), GTP (final concentration 1 mM), and buffer.

-

Add 95 µL of the reaction mixture to each well containing the test compound.

-

Immediately place the plate in the pre-warmed plate reader.

-

Measure the absorbance at 340 nm (or fluorescence, depending on the kit) every minute for 60-90 minutes.

-

-

Data Analysis:

-

Plot absorbance vs. time for each concentration.

-

Determine the maximum velocity (Vmax) of polymerization from the steepest part of the curve.

-

Calculate the percentage of inhibition relative to the vehicle control.

-

Plot percent inhibition vs. compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Causality: The inclusion of GTP is critical, as its hydrolysis provides the energy for microtubule assembly. Performing the reaction at 37°C is necessary to promote polymerization, while initial preparation on ice prevents premature assembly.

Caption: Mechanism of anticancer action via tubulin polymerization inhibition.

Mechanism 2: Enzyme Inhibition - The Case of Cholinesterases

1,2,3-triazole derivatives have been successfully developed as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[13] Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease. The triazole ring can act as a linker to position other pharmacophores within the enzyme's active site or serve as a core interacting moiety itself.[13] Molecular docking studies have shown that the nitrogen atoms of the triazole ring can form hydrogen bonds with key amino acid residues, such as HIS438 and SER198, in the catalytic active site (CAS) of the enzyme.[13]

Quantitative Data: Cholinesterase Inhibitors

| Compound Class | Target Enzyme | IC₅₀ (µM) | Reference |

| Quinoline Conjugates (23) | human AChE | 109 | [13] |

| Benzyl Derivatives (37, 3-OCH₃ sub.) | BuChE | 23.44 | [13] |

Experimental Protocol: Ellman's Assay for Cholinesterase Inhibition

Principle: This colorimetric assay measures the activity of cholinesterase enzymes. The enzyme hydrolyzes a substrate (acetylthiocholine) to produce thiocholine. Thiocholine then reacts with Ellman's reagent (DTNB) to produce a yellow-colored compound (5-thio-2-nitrobenzoate), which is quantified spectrophotometrically at 412 nm.

Methodology:

-

Reagent Preparation:

-

Buffer: 0.1 M Phosphate buffer, pH 8.0.

-

DTNB Solution: 10 mM 5,5'-dithio-bis-(2-nitrobenzoic acid) in buffer.

-

Substrate Solution: 10 mM Acetylthiocholine iodide (ATCI) in buffer.

-

Enzyme Solution: Prepare a stock solution of AChE or BChE. Dilute to the working concentration in buffer just before use.

-

Test Compound: Prepare serial dilutions in buffer (with a small, consistent percentage of DMSO if needed).

-

-

Assay Procedure:

-

In a 96-well plate, add 25 µL of the test compound solution.

-

Add 50 µL of the enzyme solution to each well.

-

Incubate at 37°C for 15 minutes.

-

Add 50 µL of DTNB solution.

-

To initiate the reaction, add 25 µL of the ATCI substrate solution.

-

Immediately measure the absorbance at 412 nm every 30 seconds for 5-10 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the reaction rate (change in absorbance per minute) for each well.

-

The uninhibited reaction (vehicle control) represents 100% enzyme activity.

-

Calculate the percentage of inhibition for each compound concentration.

-

Determine the IC₅₀ value by plotting percent inhibition against the logarithm of the compound concentration.

-

Self-Validation: The protocol includes a positive control (a known inhibitor like donepezil) and a negative control (vehicle) to ensure the assay is performing correctly. The rate of the uninhibited reaction should be linear for the duration of the measurement.

Caption: Workflow for determining cholinesterase inhibition using Ellman's Assay.

Mechanism 3: Antimicrobial & Antifungal Activity

The 1,2,3-triazole scaffold is present in numerous agents with potent antimicrobial and antifungal activity.[7][14] One of the most well-established mechanisms for azole antifungals is the inhibition of lanosterol 14α-demethylase (CYP51), a crucial enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[15] By binding to the heme iron in the enzyme's active site, triazoles disrupt ergosterol production, leading to a compromised cell membrane, altered membrane fluidity and permeability, and ultimately, inhibition of fungal growth.[15]

Beyond this classic mechanism, 1,2,3-triazole derivatives exhibit a wide range of antimicrobial actions, including disrupting bacterial cell wall synthesis and inhibiting other key metabolic enzymes.[16][17]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Methodology:

-

Preparation:

-

Media: Prepare appropriate sterile broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculum: Culture the microorganism overnight. Dilute the culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) according to CLSI guidelines.

-

Compound Plate: In a 96-well plate, perform serial two-fold dilutions of the test compound in the broth, typically starting from a high concentration (e.g., 128 µg/mL).

-

-

Inoculation and Incubation:

-

Add a standardized volume of the microbial inoculum to each well of the compound plate.

-

Include a positive control well (media + inoculum, no drug) and a negative control well (media only).

-

Seal the plate and incubate under appropriate conditions (e.g., 35°C for 24 hours for bacteria; 35°C for 24-48 hours for yeast).

-

-

Reading the Results:

-

After incubation, visually inspect the plate for turbidity (growth). A plate reader measuring absorbance at 600 nm can also be used for quantification.

-

The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Causality and Controls: The positive control confirms the viability of the inoculum, while the negative control ensures the sterility of the media. This standardized method allows for reproducible determination of a compound's potency against specific microbial strains.

Conclusion and Future Outlook

The 1,2,3-triazole scaffold is a testament to the power of combining synthetic versatility with optimal physicochemical properties. Its ability to engage in a wide array of non-covalent interactions allows it to effectively target a diverse range of proteins and enzymes, leading to potent biological activities. The mechanisms detailed herein—disruption of cytoskeletal dynamics, inhibition of key metabolic and signaling enzymes, and interference with microbial viability—represent only a fraction of the known activities of this remarkable heterocyclic system. As our understanding of disease biology deepens, the modular nature of 1,2,3-triazole synthesis will undoubtedly continue to empower medicinal chemists to design next-generation therapeutics with enhanced potency, selectivity, and novel mechanisms of action.

References

-

Royal Society of Chemistry. (n.d.). Design, synthesis, and cytotoxicity evaluation of 1,2,3-triazole-linked β-carboline–benzimidazole hybrids as tubulin polymerization inhibitors. New Journal of Chemistry. Retrieved from [Link]

-

Semantic Scholar. (n.d.). 1,2,3‐Triazole hybrids as anticancer agents: A review. Retrieved from [Link]

-

Gao, C., et al. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Chemistry. Retrieved from [Link]

-

Khan, I., et al. (2022). An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities. Molecules. Retrieved from [Link]

-

Hilaris Publishing. (2024). Screening Methods for Bioactivity and Pharmacological Properties of Natural Products. Journal of Pharmacognosy & Natural Products. Retrieved from [Link]

-

He, W., et al. (2020). The study on the interactions of two 1,2,3-triazoles with several biological macromolecules by multiple spectroscopic methodologies and molecular docking. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]

-

Akkaya, E., & Tasso, B. (2022). The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool. Expert Opinion on Drug Discovery. Retrieved from [Link]

-

Frontiers. (n.d.). 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2024). A Review On: Antibacterial And Antifungal Activity Of 1,2,3-Triazoles And 1,2,4-Triazole Derivatives. Retrieved from [Link]

-

Kumar, A., et al. (2024). Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Journal of the Iranian Chemical Society. Retrieved from [Link]

-

Royal Society of Chemistry. (2025). Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review. RSC Medicinal Chemistry. Retrieved from [Link]

-

Li, Q., et al. (2022). Discovery of Novel 1,2,3-triazole Derivatives as IDO1 Inhibitors. Molecules. Retrieved from [Link]

-

Frontiers. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Retrieved from [Link]

-

ProQuest. (2022). A Recent Overview of 1,2,3-Triazole-Containing Hybrids as Novel Antifungal Agents: Focusing on Synthesis, Mechanism of Action, and Structure-Activity Relationship (SAR). Retrieved from [Link]

-

El-Damasy, D., et al. (2022). New 1,2,3-triazole linked ciprofloxacin-chalcones induce DNA damage by inhibiting human topoisomerase I& II and tubulin polymerization. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Molecular docking poses of active peptide-1,2,3-triazole derivatives.... Retrieved from [Link]

-

Al-Sanea, M., et al. (2023). Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers. Molecules. Retrieved from [Link]

-

Wong, C., & Tidor, B. (2012). Determining the mode of action of bioactive compounds. Current Opinion in Biotechnology. Retrieved from [Link]

-

PeerJ. (2024). Synthesis of 1,2,3-triazole containing compounds as potential antimicrobial agents. Retrieved from [Link]

-

Al-Sanea, M., et al. (2023). 1,2,3-Triazole-Benzofused Molecular Conjugates as Potential Antiviral Agents against SARS-CoV-2 Virus Variants. Molecules. Retrieved from [Link]

-

David Discovers Drug Discovery. (n.d.). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. Retrieved from [Link]

-

Bezold, E., et al. (2024). Synthesis of 1,2,3-triazole containing compounds as potential antimicrobial agents. PeerJ Organic Chemistry. Retrieved from [Link]

-

European Pharmaceutical Review. (2020). Chromatography and bioassays used to detect bioactive compounds in plants. Retrieved from [Link]

-

Sygnature Discovery. (n.d.). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. Retrieved from [Link]

-

ResearchGate. (n.d.). Various interactions of 1,2,3‐triazole, triazole pharmaceuticals and.... Retrieved from [Link]

-

Biointerface Research in Applied Chemistry. (2022). In Silico Interactions of Some of the Triazole Derivatives with the Main Protease of Coronavirus. Retrieved from [Link]

Sources

- 1. Frontiers | 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry [frontiersin.org]

- 2. The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03819G [pubs.rsc.org]

- 5. New 1,2,3-triazole linked ciprofloxacin-chalcones induce DNA damage by inhibiting human topoisomerase I& II and tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. A Recent Overview of 1,2,3-Triazole-Containing Hybrids as Novel Antifungal Agents: Focusing on Synthesis, Mechanism of Action, and Structure-Activity Relationship (SAR) - ProQuest [proquest.com]

- 8. researchgate.net [researchgate.net]

- 9. The study on the interactions of two 1,2,3-triazoles with several biological macromolecules by multiple spectroscopic methodologies and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Design, synthesis, and cytotoxicity evaluation of 1,2,3-triazole-linked β-carboline–benzimidazole hybrids as tubulin polymerization inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Frontiers | 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship [frontiersin.org]

- 13. An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ijpsjournal.com [ijpsjournal.com]

- 15. peerj.com [peerj.com]

- 16. Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

Synthetic Pathways to 4-Amino-1,2,3-Triazoles: A Technical Guide

This guide details the synthetic architecture for 4-amino-1,2,3-triazoles , a structural motif distinct from the more common 5-amino isomers. Unlike the 5-amino derivatives (accessible via azide-nitrile cycloaddition), the 4-amino-1,2,3-triazole core requires specific electronic manipulation of the alkyne precursor or post-cyclization rearrangement, as the amino group is directly attached to the C4 position of the triazole ring.

Executive Summary & Strategic Analysis

The synthesis of 1-substituted-4-amino-1,2,3-triazoles presents a regiochemical challenge. Standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) yields 1,4-disubstituted triazoles, but placing a nucleophilic amino group directly on the alkyne (ynamine) to access the 4-amino position is synthetically demanding due to the instability of terminal ynamines.

Therefore, two robust strategies are dominant in high-integrity medicinal chemistry workflows:

-

The Curtius Rearrangement Strategy (Pathway A): The "Gold Standard" for accessing primary 4-amino-triazoles. It utilizes the stability of triazole-4-carboxylates generated via standard CuAAC.

-

The Hypervalent Iodine/Ynamide Strategy (Pathway B): A modern, divergent approach for accessing secondary and tertiary 4-amino derivatives using alkynyliodonium salts or stable ynamides.

Pathway A: The Curtius Rearrangement Protocol

Target: Primary 4-amino-1,2,3-triazoles (

This pathway bypasses the instability of ynamines by using a carboxylate surrogate. The reaction sequence involves the formation of a 1,4-triazole carboxylate, followed by a Curtius rearrangement to convert the carboxy group into an amine with retention of regiochemistry.

Mechanistic Workflow

-

Cycloaddition: Organic azide reacts with a propiolate ester (e.g., ethyl propiolate) via CuAAC to form 1-substituted-1,2,3-triazole-4-carboxylate.

-

Hydrolysis: Saponification yields the free carboxylic acid.

-

Rearrangement: The acid is activated (acyl azide), heated to form an isocyanate, and trapped with water (to form amine) or alcohols (to form carbamates).

Experimental Protocol: Step-by-Step

Step 1: Synthesis of Triazole-4-Carboxylate (CuAAC)

-

Reagents: Organic Azide (1.0 equiv), Ethyl Propiolate (1.1 equiv), CuSO₄·5H₂O (5 mol%), Sodium Ascorbate (10 mol%).

-

Solvent:

-BuOH/H₂O (1:1). -

Procedure:

-

Dissolve azide and ethyl propiolate in the solvent mixture.

-

Add sodium ascorbate followed by copper sulfate.

-

Stir at RT for 4–12 hours (TLC monitoring).

-

Workup: Dilute with water, extract with EtOAc. The product is typically pure enough for the next step.

-

Step 2: Curtius Rearrangement to 4-Amino-Triazole

-

Reagents: Triazole-4-carboxylic acid (1.0 equiv), Diphenylphosphoryl azide (DPPA, 1.1 equiv), Triethylamine (TEA, 1.2 equiv).

-

Solvent:

-BuOH (for Boc-protected amine) or Toluene (for isocyanate isolation/urea formation). -

Procedure:

-

Dissolve the carboxylic acid in dry

-BuOH under inert atmosphere ( -

Add TEA, followed by dropwise addition of DPPA.

-

Heat to reflux (80–90°C) for 4–6 hours. Note: Evolution of

gas indicates progress. -

Outcome: The intermediate isocyanate is trapped by

-BuOH to form the N-Boc-4-amino-1,2,3-triazole . -

Deprotection: Treat with TFA/DCM (1:1) to liberate the free 4-amino-1,2,3-triazole .

-

Figure 1: The Curtius Rearrangement pathway for the reliable synthesis of primary 4-amino-1,2,3-triazoles.

Pathway B: Alkynyliodonium & Ynamide Divergence

Target: Secondary/Tertiary 4-amino-1,2,3-triazoles and complex scaffolds.

For substituted amines, the direct cycloaddition of azides with alkynyliodonium salts or ynamides offers a potent alternative. This method leverages the unique reactivity of hypervalent iodine to direct regioselectivity.

The Alkynyliodonium Protocol (Divergent Synthesis)

This method allows for the installation of various nucleophiles (amines) at the 4-position after the triazole ring is formed or during the cyclization cascade.

-

Mechanism: Organic azides react with alkynyliodonium salts (hypervalent iodine) under Copper(I) catalysis. The hypervalent iodine acts as a leaving group/activator, allowing subsequent C-N bond formation at the C4 position.

-

Key Advantage: Avoids the handling of unstable terminal ynamines.

Experimental Protocol

-

Reagents: Organic Azide, Alkynyliodonium triflate, CuI (10 mol%), Amine nucleophile (Morpholine, Piperidine, etc.).

-

Conditions: DCM or THF, Room Temperature.

-

Reference: This approach is highlighted in recent literature for its ability to synthesize 4-amino-1,2,3-triazoles divergently (See References 1, 3).

Figure 2: Divergent synthesis using alkynyliodonium salts to access substituted 4-amino-triazoles.

Comparative Analysis of Methods

| Feature | Curtius Rearrangement (Pathway A) | Alkynyliodonium / Ynamide (Pathway B) |

| Primary Target | Primary Amines ( | Tertiary/Secondary Amines ( |

| Regiocontrol | Absolute (Inherited from CuAAC) | High (Directed by electronics/catalyst) |

| Scalability | High (Multi-gram) | Moderate (Reagent cost) |

| Precursor Stability | Excellent (Esters/Acids) | Moderate (Iodonium salts are sensitive) |

| Atom Economy | Lower (Loss of | High (Direct coupling) |

Critical Mechanistic Insights

Regioselectivity: The "4-Amino" vs. "5-Amino" Trap

Researchers often confuse 4-amino and 5-amino isomers.

-

5-Amino-1,2,3-triazoles are easily formed by the reaction of Azides + Nitriles (active methylenes) in the presence of base (Dimroth rearrangement context).

-

4-Amino-1,2,3-triazoles cannot be formed from nitriles. They require an alkyne precursor where the carbon framework is already established.

-

Why CuAAC? In Pathway A, standard CuAAC establishes the 1,4-substitution pattern. The carboxylate at C4 is then chemically transformed into an amine. This guarantees the amino group ends up at C4.

Safety Note: Azide Handling

-

Organic Azides: Low molecular weight organic azides can be explosive. Maintain a C/N ratio > 3.

-

Curtius Rearrangement: The generation of acyl azides and their thermal decomposition releases

gas. Perform in a well-ventilated fume hood behind a blast shield.

References

-

Divergent Synthesis of 4-Aminotriazoles Through Click Cycloaddition and Generation of Iodonium(III) Triazoles. Source: ResearchGate.[1] URL:[Link]

-

The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Source: National Institutes of Health (PMC). URL:[Link]

-

Synthesis of 4- and 5-Aminotriazolamers via Iterative Electrophilic Ethynylation and Azide–Alkyne Cycloaddition. Source: ChemRxiv. URL:[Link]

-

Convenient Synthesis of Some Novel Amino Acid Coupled Triazoles (Curtius Protocol). Source: MDPI. URL:[Link]

-

Mechanistic Basis of the Cu(OAc)2 Catalyzed Azide-Ynamine (3 + 2) Cycloaddition Reaction. Source: National Institutes of Health (PMC). URL:[Link]

Sources

Methodological & Application

Application Note: Precision Synthesis of 1,2,3-Triazoles via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Executive Summary & Mechanistic Causality

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) represents the premier example of "click chemistry," enabling the rapid, bioorthogonal, and high-yielding synthesis of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and organic azides. Unlike the classical thermal Huisgen 1,3-dipolar cycloaddition—which requires elevated temperatures and yields a mixture of 1,4- and 1,5-regioisomers—CuAAC achieves a remarkable

The Causality of Catalysis: The exceptional efficiency of CuAAC is driven by a dinuclear copper mechanism [2]. The reaction is initiated when a Cu(I) species coordinates to the π-electrons of the terminal alkyne, significantly lowering the pKa of the terminal proton. This facilitates deprotonation in mildly basic or aqueous conditions to form a σ-bound copper(I) acetylide. Crucially, kinetic and computational studies reveal that a second Cu(I) atom coordinates to this complex, forming a highly reactive dinuclear intermediate[3]. This bimetallic activation is essential for the subsequent coordination of the organic azide, leading to the formation of a six-membered metallacycle that rapidly protonates to release the triazole product[3].

Fig 1. Dinuclear catalytic cycle of CuAAC demonstrating intermediate formations.

Experimental Design & Reagent Selection

A robust CuAAC protocol is a self-validating system where every reagent serves a specific, mechanistic purpose to prevent side reactions (such as Glaser homocoupling) and protect sensitive substrates.

The Copper Source and Reductant

While discrete Cu(I) salts (e.g., CuI, CuBr) can be used, they are thermodynamically unstable and prone to oxidation or disproportionation into Cu(0) and Cu(II)[4]. The most reliable methodology utilizes a Cu(II) precatalyst (CuSO₄·5H₂O) paired with a mild reducing agent (Sodium Ascorbate) [5]. Ascorbate is added in excess (typically 5 to 10 equivalents relative to copper) to continuously reduce any Cu(II) formed by dissolved oxygen back to the active Cu(I) state[6].

Ligand Selection: Balancing Reactivity and Protection

The addition of a Cu(I)-stabilizing ligand is mandatory, particularly in aqueous or biological environments. Ligands serve three critical functions:

-

Acceleration: They break up unreactive polymeric copper acetylide aggregates.

-

Stabilization: They shield the Cu(I) center from rapid oxidation.

-

Protection: They act as a sacrificial reductant, preventing the generation of Reactive Oxygen Species (ROS) that would otherwise degrade proteins or nucleic acids[5].

Table 1: Comparative Analysis of Cu(I)-Stabilizing Ligands

| Ligand | Primary Application | Solvent Compatibility | Relative Kinetics | Biocompatibility / Cytotoxicity |

| TBTA | Small molecule synthesis | Organic / Mixed (DMSO/t-BuOH) | Baseline | High Toxicity (Poor aqueous solubility)[7] |

| THPTA | Bioconjugation (Lysates/DNA) | Aqueous | Fast | Moderate (Standard for in vitro assays)[8] |

| BTTES | In vivo / Live-cell labeling | Aqueous | Very Fast | Low Toxicity (Optimal solubility balance)[7] |

| BTTAA | Live-cell / Embryo labeling | Aqueous | Ultra-Fast | Very Low (Highest conversion efficiency)[9] |

The Role of Aminoguanidine

In bioconjugation protocols, the oxidation of sodium ascorbate generates dehydroascorbate and other reactive dicarbonyl byproducts. These electrophilic species can rapidly cross-link arginine and lysine residues on target proteins, leading to precipitation. Aminoguanidine is added as a sacrificial nucleophile to intercept these deleterious byproducts, preserving protein integrity[10].

Validated Experimental Protocols

Protocol A: Small Molecule Synthesis (Organic/Mixed Media)

Designed for robust organic substrates where ROS generation is not a primary concern.

-

Substrate Preparation: Dissolve the terminal alkyne (1.0 eq) and organic azide (1.0 - 1.2 eq) in a 1:1 mixture of tert-butanol and water (or DMSO/water). Causality: The biphasic/semi-aqueous nature accelerates the reaction due to hydrophobic packing effects and optimal Cu(I) hydration thermodynamics.

-

Ligand Addition: Add TBTA (0.1 eq) dissolved in a minimal amount of DMSO.

-

Catalyst Introduction: Add an aqueous solution of CuSO₄·5H₂O (0.05 eq).

-

Initiation: Add a freshly prepared aqueous solution of Sodium Ascorbate (0.2 eq). The solution will typically transition from blue to yellow/brown, indicating the formation of the active Cu(I) species.

-

Incubation: Stir vigorously at room temperature for 2 to 12 hours until completion (monitor via TLC or LC-MS).

-

Workup: Dilute with water, extract with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Pure triazoles often precipitate directly and can be isolated by simple filtration[1].

Protocol B: Bioconjugation (Aqueous Protein Labeling)

Designed for sensitive biomolecules requiring strict protection from oxidation and cross-linking.

Fig 2. Step-by-step workflow for CuAAC bioconjugation in aqueous environments.

Critical Order of Addition: To prevent biomolecule degradation, reagents must be added in the exact sequence below[6].

-

Biomolecule Assembly: In a microcentrifuge tube, combine the Alkyne-tagged protein (e.g., 50 µM final) and the Azide-fluorophore/cargo (100 µM final, 2 eq) in a compatible buffer (e.g., PBS, pH 7.4).

-

Catalyst Pre-complexation: In a separate tube, premix CuSO₄ (100 µM final) and THPTA ligand (500 µM final) at a strict 1:5 molar ratio . Causality: Pre-complexation ensures no free Cu(II) is available to generate ROS upon reduction. Add this complex to the biomolecule mixture.

-

Scavenger Addition: Add Aminoguanidine (5 mM final) to the reaction mixture.

-

Initiation: Add freshly prepared Sodium Ascorbate (5 mM final) to initiate the click reaction.

-

Incubation: Mix gently (do not vortex, to minimize oxygen introduction) and incubate in the dark at room temperature for 1 hour.

-

Purification: Remove excess reagents via size-exclusion chromatography (e.g., Sephadex G-25) or dialysis.

Troubleshooting & Self-Validation System

Table 2: Troubleshooting Matrix for CuAAC Workflows

| Observation | Mechanistic Cause | Corrective Action |

| Incomplete Conversion / Stalled Reaction | Oxidation of Cu(I) to inactive Cu(II) due to excessive dissolved oxygen. | Degas buffers with N₂/Ar prior to use. Increase Sodium Ascorbate concentration to 10–25 equivalents[6]. |

| Protein Precipitation / Degradation | Generation of ROS or cross-linking via dehydroascorbate byproducts. | Ensure Cu:Ligand ratio is strictly ≥ 1:5. Verify addition of 5 mM Aminoguanidine[10]. Do not vortex the mixture. |

| Formation of Diynes (Glaser Coupling) | Excess unliganded Cu(II) acting as an oxidant in the presence of oxygen. | Strictly pre-complex Cu(II) with THPTA/TBTA before adding to the reaction. Ensure adequate reductant is present[2]. |

| Failure of His-Tagged Proteins to React | The poly-histidine tag acts as a chelator, stripping Cu(I) from the catalytic cycle. | Increase total Cu/Ligand concentration, or add sacrificial metals (e.g., Zn(II), Ni(II)) to occupy the His-tags[6]. |

References

-

Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation , Current Protocols in Chemical Biology (NIH/PMC). 6

-

Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition , Beilstein Journal of Organic Chemistry. 2

-

Click Chemistry Azide-Alkyne Cycloaddition: Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) , Organic Chemistry Portal. 1

-

Current Protocols in Chemical Biology: Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation , Jena Bioscience. 5

-

Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study , Journal of the American Chemical Society (NIH/PMC). 7

-

Protocol for Azide-Alkyne Click Chemistry , BroadPharm. 4

-

Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction , Molecules (MDPI). 8

-

Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition , Springer Protocols. 10

-

Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes , Journal of the American Chemical Society (ACS Publications).3

-

Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction , Chemical Communications (RSC Publishing). 9

Sources

- 1. Click Chemistry [organic-chemistry.org]

- 2. BJOC - Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition [beilstein-journals.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. broadpharm.com [broadpharm.com]

- 5. jenabioscience.com [jenabioscience.com]

- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]

Application Note: Design, Synthesis, and Screening of 1,2,3-Triazole-Based Enzyme Inhibitors

Executive Summary

The 1,2,3-triazole scaffold has emerged as a privileged pharmacophore in modern drug discovery and rational enzyme inhibitor design. Characterized by its high chemical stability, strong dipole moment, and capacity for diverse non-covalent interactions, the 1,2,3-triazole ring frequently serves as a robust bioisostere for amide bonds, esters, and other heterocycles. This application note provides a comprehensive, field-proven guide to developing 1,2,3-triazole-based enzyme inhibitors, with a specific focus on Multi-Target-Directed Ligands (MTDLs) for neurodegenerative diseases (e.g., Acetylcholinesterase [AChE] and

Mechanistic Rationale: The 1,2,3-Triazole Pharmacophore